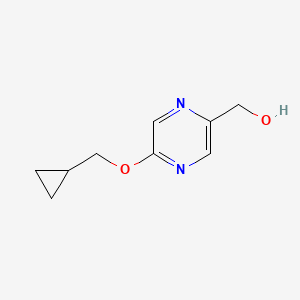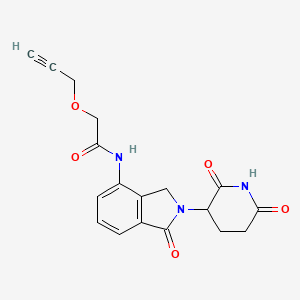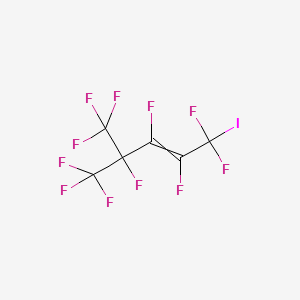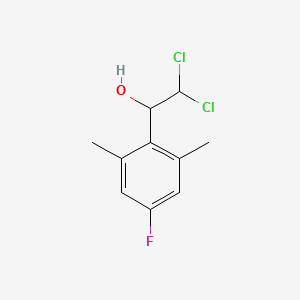
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl2FO It is characterized by the presence of two chlorine atoms, a fluorine atom, and a hydroxyl group attached to a phenyl ring substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol typically involves the reaction of 4-fluoro-2,6-dimethylphenylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanone.
Reduction: Formation of 1-(4-fluoro-2,6-dimethylphenyl)ethanol.
Substitution: Formation of 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylamine or 2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethylthiol.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-fluorophenyl)ethanol
- 2,2-Dichloro-1-(2,6-dimethylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol is unique due to the combination of its substituents. The presence of both fluorine and chlorine atoms, along with the dimethylphenyl group, imparts distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11Cl2FO |
|---|---|
Peso molecular |
237.09 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-fluoro-2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl2FO/c1-5-3-7(13)4-6(2)8(5)9(14)10(11)12/h3-4,9-10,14H,1-2H3 |
Clave InChI |
QUDVJKQYPHYSPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(C(Cl)Cl)O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


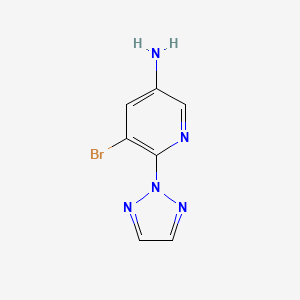
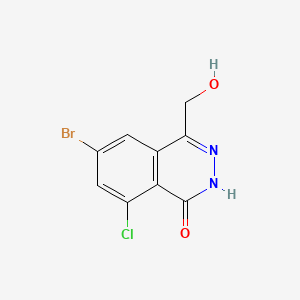
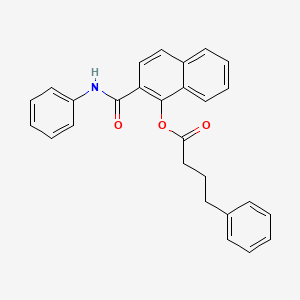
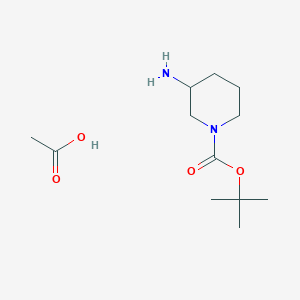
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
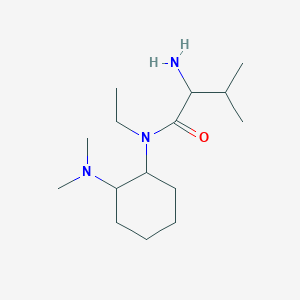
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)
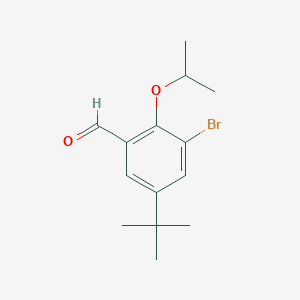
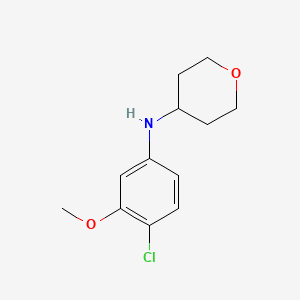
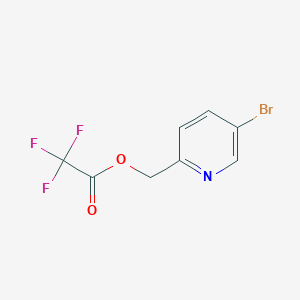
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
